
C28H27FN2O7S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C28H27FN2O7S is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C28H27FN2O7S typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as nitration, halogenation, or sulfonation.
Coupling Reactions: The final steps usually involve coupling reactions where the intermediates are combined under specific conditions to form the desired compound. Common reagents used in these steps include catalysts, solvents, and temperature control to ensure the desired reaction pathway.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and precise control of reaction conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
C28H27FN2O7S: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, alcohols), and bases (sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
C28H27FN2O7S: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of C28H27FN2O7S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
C28H27FN2O7S: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
C28H27ClN2O7S: A compound with a similar structure but containing chlorine instead of fluorine.
C28H27BrN2O7S: A bromine-containing analog with comparable properties.
C28H27IN2O7S: An iodine-containing analog with distinct reactivity.
The uniqueness of This compound lies in its specific combination of functional groups and the presence of fluorine, which can significantly influence its chemical behavior and biological activity.
Propriétés
Formule moléculaire |
C28H27FN2O7S |
|---|---|
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
3-[[(2S)-2-[[2-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H27FN2O7S/c1-15-18-11-20-21(16-3-5-17(29)6-4-16)14-37-23(20)13-24(18)38-28(36)19(15)12-25(32)31-22(8-10-39-2)27(35)30-9-7-26(33)34/h3-6,11,13-14,22H,7-10,12H2,1-2H3,(H,30,35)(H,31,32)(H,33,34)/t22-/m0/s1 |
Clé InChI |
MADNRJOLNOBLBF-QFIPXVFZSA-N |
SMILES isomérique |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)N[C@@H](CCSC)C(=O)NCCC(=O)O |
SMILES canonique |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CC(=O)NC(CCSC)C(=O)NCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12614913.png)
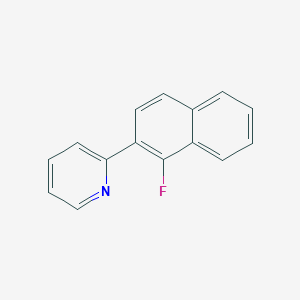
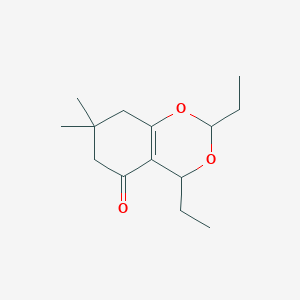
![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
![N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B12614948.png)
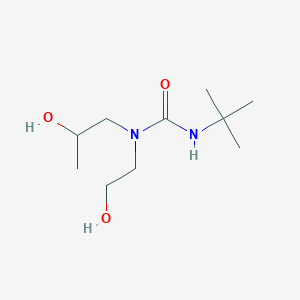
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
![3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile](/img/structure/B12614958.png)
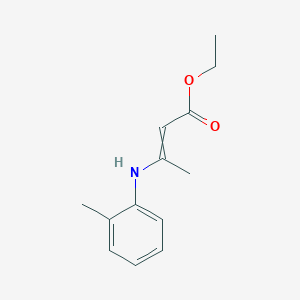
![Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane](/img/structure/B12614960.png)
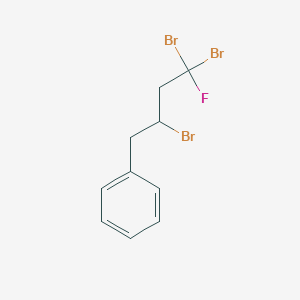
![(1R,5R)-1-(2,4-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B12614974.png)

![2-(3,4-Dimethylphenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12614987.png)
